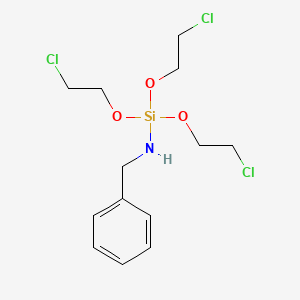
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to three 2-chloroethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine typically involves the reaction of benzylamine with trichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethoxy groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction Reactions: The silicon-nitrogen bond can be reduced to form silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, and the reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, and the reactions are performed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Oxidation Reactions: The major products are benzaldehyde or benzoic acid.
Reduction Reactions: The major products are silane derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and in the study of silicon-based biochemistry.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine involves its interaction with various molecular targets. The benzyl group can interact with aromatic residues in proteins, while the 2-chloroethoxy groups can form hydrogen bonds with polar residues. The silicon atom can coordinate with metal ions, influencing the activity of metalloenzymes. These interactions can modulate the activity of biological pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine: Characterized by the presence of a benzyl group and three 2-chloroethoxy groups attached to a silicon atom.
Tris(1-benzyl-1,2,3-triazol-4-yl)methane: Contains a benzyl group and three triazole rings attached to a central carbon atom.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: Feature a benzyl group and a triazole ring attached to various functional groups.
Uniqueness
This compound is unique due to its combination of a silicon atom with a benzyl group and three 2-chloroethoxy groups. This structure imparts specific chemical reactivity and potential for diverse applications that are not observed in other similar compounds.
Propiedades
Número CAS |
91837-64-8 |
|---|---|
Fórmula molecular |
C13H20Cl3NO3Si |
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
1-phenyl-N-[tris(2-chloroethoxy)silyl]methanamine |
InChI |
InChI=1S/C13H20Cl3NO3Si/c14-6-9-18-21(19-10-7-15,20-11-8-16)17-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 |
Clave InChI |
HTNMXYYFIPTRJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN[Si](OCCCl)(OCCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



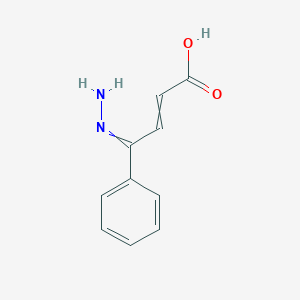



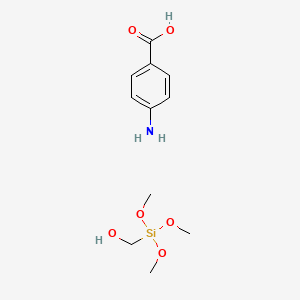

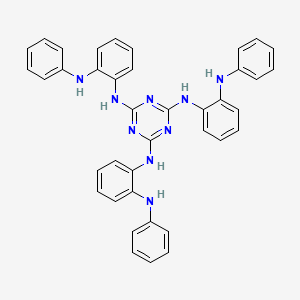
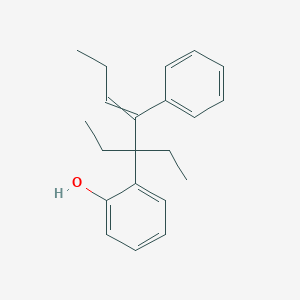
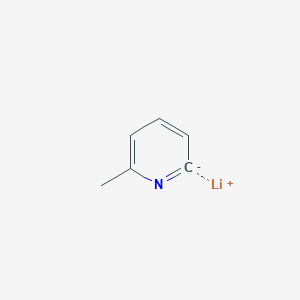

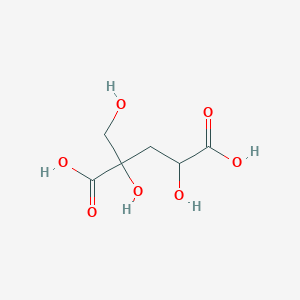

![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
